molecular formula C11H15N3O6 B8401939 t-Butyl (5-nitro-1-methyl-uracilyl)acetate

t-Butyl (5-nitro-1-methyl-uracilyl)acetate

Cat. No. B8401939
M. Wt: 285.25 g/mol
InChI Key: GBOFWEMCTPLOOI-UHFFFAOYSA-N
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Patent
US06342504B1

Procedure details

Sodium hydride (0.51 g of a 60% dispersion in mineral oil, 13 mmol) was washed with pentane three times (4 mL each). The compound of Example 109 (2.00 g, 12 mmole) was added portionwise. After the addition was complete, the reaction mixture was stirred for 30 minutes under a nitrogen atmosphere. t-Butyl bromoacetate (1.73 g, 12 mmole) was added in one portion, and the solution was stirred for 3 hours. The reaction mixture was diluted with water (200 mL), and extracted with ethyl acetate (3×50 mL). The combined organic extracts were washed with water (3×50 mL), then brine, dried over magnesium sulfate. The solvent was concentrated, hexanes were added and the solvent was removed in vacuo to afford the title compound (1.97 g) in 59% yield. Rf=0.38 (silica gel, 20% ethyl acetate in dichloromethane.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.73 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
59%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:5](=[O:12])[NH:6][C:7](=[O:11])[N:8]([CH3:10])[CH:9]=1)([O-:3])=[O:2].Br[CH2:14][C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16]>O>[N+:1]([C:4]1[C:5](=[O:12])[N:6]([CH2:14][C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])[C:7](=[O:11])[N:8]([CH3:10])[CH:9]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C(NC(N(C1)C)=O)=O
Step Two
Name
Quantity
1.73 g
Type
reactant
Smiles
BrCC(=O)OC(C)(C)C
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 30 minutes under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
Sodium hydride (0.51 g of a 60% dispersion in mineral oil, 13 mmol) was washed with pentane three times (4 mL each)
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the solution was stirred for 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×50 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with water (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine, dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The solvent was concentrated
ADDITION
Type
ADDITION
Details
hexanes were added
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
[N+](=O)([O-])C=1C(N(C(N(C1)C)=O)CC(=O)OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.97 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 57.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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